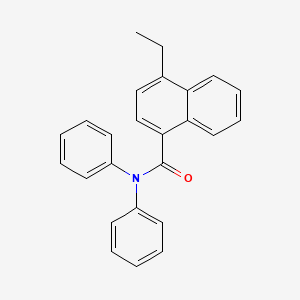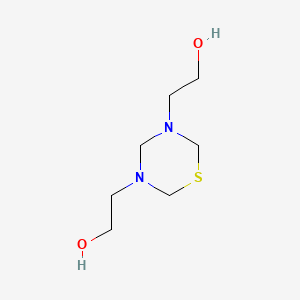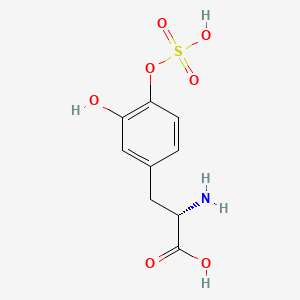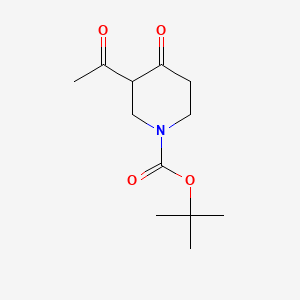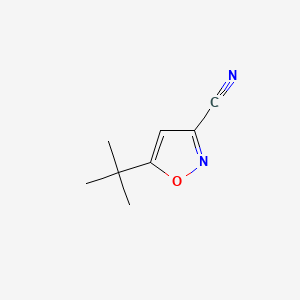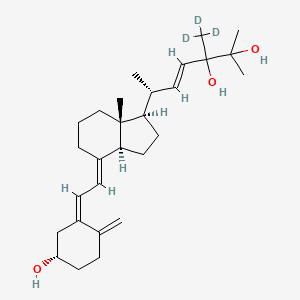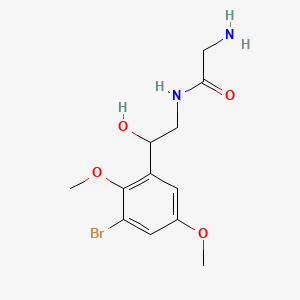![molecular formula C22H32N2O4 B584967 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione CAS No. 257877-44-4](/img/structure/B584967.png)
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a biochemical used for proteomics research . It is also known as an impurity of Buspirone , a non-benzodiazepine anxiolytic .
Molecular Structure Analysis
The molecular formula of 8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is C22H32N2O4 . The InChI code is 1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione include its molecular formula (C22H32N2O4) and its InChI code . Additional properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Spirodione has been the subject of scientific research due to its unique structure and potential applications in drug discovery, biochemistry, and physiology. It has been studied for its ability to inhibit the growth of various bacteria, fungi, and viruses, as well as its potential to act as an anti-inflammatory agent. Additionally, spirodione has been investigated for its ability to act as an antioxidant and to inhibit the growth of cancer cells. Furthermore, spirodione has been studied for its use in the synthesis of new compounds with unique properties.
Wirkmechanismus
The mechanism of action of spirodione is not yet fully understood. However, it is believed that the compound binds to specific proteins in the cell, which can then lead to the inhibition of certain enzymes and other molecules involved in the growth and replication of bacteria, fungi, and viruses. Additionally, spirodione is thought to possess anti-inflammatory properties and to act as an antioxidant.
Biochemical and Physiological Effects
Spirodione has been found to possess antibacterial, antifungal, and antiviral properties. Additionally, it has been found to possess anti-inflammatory properties, as well as to act as an antioxidant. Furthermore, spirodione has been found to inhibit the growth of cancer cells, as well as to have potential applications in the synthesis of new compounds with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
The unique structure of spirodione makes it a promising compound for use in laboratory experiments. Its ability to inhibit the growth of bacteria, fungi, and viruses makes it a useful tool for studying the effects of these organisms on various biochemical and physiological processes. Additionally, its potential to act as an anti-inflammatory agent and antioxidant make it a useful tool for studying the effects of these processes on the body. However, there are some limitations to the use of spirodione in laboratory experiments. For example, the compound has not yet been fully characterized, so its exact mechanism of action is not yet known. Additionally, the compound has not been tested in humans, so its effects on the body are not yet fully understood.
Zukünftige Richtungen
The potential applications of spirodione are numerous and there are many future directions for research. For example, further research is needed to characterize the compound and to understand its exact mechanism of action. Additionally, further research is needed to investigate the potential applications of spirodione in drug discovery and the synthesis of new compounds with unique properties. Furthermore, further research is needed to investigate the effects of spirodione on the body and to determine its potential as an anti-inflammatory agent and antioxidant. Finally, further research is needed to investigate the potential of spirodione as an anti-cancer agent.
Synthesemethoden
Spirodione can be synthesized from a variety of starting materials. One method involves the reaction of 2,5-dihydrofuran with a mixture of dimethylamine and butanal, followed by the addition of acetic anhydride. This yields a compound known as 2,5-dihydro-2,3-dioxo-1H-pyrrol-1-ylmethyl acetate, which can then be cyclized with 4-methyl-1,2,3-triazol-5-ylmethyl isocyanide to produce spirodione. Other methods of synthesis involve the use of different starting materials, such as 1,1-dibromo-2,2-dichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1-dichloro-2,2-difluoroethane.
Eigenschaften
IUPAC Name |
8-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c25-17-13-21(7-1-2-8-21)14-18(26)23(17)11-5-6-12-24-19(27)15-22(16-20(24)28)9-3-4-10-22/h1-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOKKNQJOSKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3C(=O)CC4(CCCC4)CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257877-44-4 |
Source


|
| Record name | 8,8-(Butane-1,4-diyl)bis(8-azaspiro(4.5)decane-7,9-dione). | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-(BUTANE-1,4-DIYL)BIS(8-AZASPIRO(4.5)DECANE-7,9-DIONE). | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMA649P5OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


